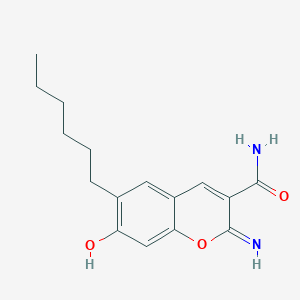
6-hexyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hexyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-hexyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 7-hydroxy-4-methylcoumarin with hexylamine in the presence of a suitable catalyst under controlled conditions. The reaction is followed by the addition of an appropriate carboxamide derivative to form the final product .
Chemical Reactions Analysis
6-hexyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer properties, particularly against certain types of cancer cells.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
6-hexyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide can be compared with other chromene derivatives such as:
7-hydroxy-4-methylcoumarin: Lacks the hexyl and imino groups, resulting in different biological activities.
6-hexyl-7-hydroxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide: Contains a methoxyphenyl group instead of the imino group, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
6-hexyl-7-hydroxy-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-4-5-6-10-7-11-8-12(15(17)20)16(18)21-14(11)9-13(10)19/h7-9,18-19H,2-6H2,1H3,(H2,17,20) |
InChI Key |
SAWCUROFELBDAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=N)O2)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide](/img/structure/B11117138.png)
![N-(1-Naphthyl)-N'-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea](/img/structure/B11117147.png)
![Methyl 4-(4-chlorophenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11117149.png)
![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B11117156.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide](/img/structure/B11117166.png)
![(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid](/img/structure/B11117172.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11117187.png)

![1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium](/img/structure/B11117208.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone](/img/structure/B11117212.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11117225.png)
![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11117229.png)
![N-(3-methylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117231.png)
